Stigmasterol

Catalog No.
S577942
CAS No.
83-48-7
M.F
C29H48O
M. Wt
412.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stigmasterol

CAS Number

83-48-7

Product Name

Stigmasterol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

HCXVJBMSMIARIN-PHZDYDNGSA-N

SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Solubility

Very soluble in benzene, ethyl ether, ethanol
Soluble in the usual organic solvents

Synonyms

Poriferasterol, Stigmasterol

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C

Stigmasterol is a plant sterol, specifically an unsaturated phytosterol, classified within the tetracyclic triterpenes. Its chemical structure is defined as [(3S, 8S, 9S, 10R, 13R, 14S, 17R)-17-[(E, 2R, 5S)-5-ethyl-6-methylhept-3-en-2-yl]-10, 13-dimethyl-2, 3, 4, 7, 8, 9, 11, 12, 14, 15, 16, 17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol] . Stigmasterol is prevalent in various plant oils such as soybean oil and is also found in herbs like Ophiopogon japonicus and Mirabilis jalapa. It plays a crucial role in maintaining cell membrane structure and function in plants and has been identified as a significant component in the diet for its potential health benefits .

Cholesterol Metabolism:

Stigmasterol exhibits a cholesterol-lowering effect. Studies suggest it competes with dietary cholesterol for intestinal absorption, thereby reducing LDL (bad) cholesterol levels. However, the exact mechanism remains under investigation [].

Other Potential Mechanisms:

Research suggests stigmasterol might possess anti-inflammatory, anti-cancer, and immune-modulatory properties. However, the underlying mechanisms require further exploration [].

Anticancer Properties:

Stigmasterol exhibits promising anti-cancer effects through various mechanisms. It has been shown to:

  • Induce cell death (apoptosis): Studies suggest stigmasterol can trigger apoptosis in various cancer cell lines, including breast, lung, and ovarian cancers [].
  • Suppress cell proliferation and migration: It can inhibit the growth and movement of cancer cells, potentially hindering tumor formation and spread [].
  • Modulate signaling pathways: Research indicates that stigmasterol might target specific signaling pathways crucial for cancer development, such as the JAK/STAT and Akt/mTOR pathways [].

Anti-diabetic Potential:

Studies have investigated the potential anti-diabetic effects of stigmasterol, demonstrating its ability to:

  • Reduce blood sugar levels: Research suggests stigmasterol might help manage blood sugar by improving insulin sensitivity and reducing glucose production in the liver.
  • Enhance insulin secretion: Some studies indicate that stigmasterol may stimulate insulin release from pancreatic beta cells, potentially aiding in blood sugar regulation.

Neuroprotective Effects:

Emerging research explores the potential neuroprotective properties of stigmasterol:

  • Antioxidant activity: Studies suggest that stigmasterol exhibits antioxidant properties, potentially protecting brain cells from damage caused by oxidative stress [].
  • Neuroprotection against neurodegenerative diseases: Research suggests a potential role for stigmasterol in protecting neurons from damage associated with Alzheimer's disease and Parkinson's disease [].

Other Potential Applications:

Aside from the areas mentioned above, stigmasterol is being investigated for its potential applications in:

  • Anti-inflammatory and immunomodulatory effects [].
  • Antiparasitic and antimicrobial properties [].
  • Management of bone health and osteoarthritis [].

Stigmasterol undergoes various chemical transformations. It can be converted into progesterone and other steroid hormones through partial synthesis processes . The compound can also undergo oxidation reactions to yield a series of products that are valuable for research and industrial applications . Additionally, stigmasterol's structural features allow it to participate in reactions typical of sterols, including desaturation and hydroxylation.

Stigmasterol exhibits a wide range of biological activities. Research has shown its potential as an anticancer agent by modulating signaling pathways like Akt/mTOR and JAK/STAT . It also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha . Other notable activities include:

  • Antioxidant: Protects cells from oxidative stress.
  • Anti-diabetic: Reduces blood glucose levels and improves insulin sensitivity.
  • Antimicrobial: Exhibits antibacterial and antifungal effects.
  • Neuroprotective: Offers protection against neurodegenerative conditions by regulating reactive oxygen species .

Stigmasterol is synthesized primarily through the mevalonate pathway in plants. This biosynthetic route involves several enzymatic steps that convert β-sitosterol into stigmasterol via desaturation at the C22 position . Various extraction methods have been developed to isolate stigmasterol from plant sources. Techniques such as chromatography and spectroscopic methods (Nuclear Magnetic Resonance and Mass Spectrometry) are commonly employed for purification .

Stigmasterol has several applications across various fields:

  • Pharmaceuticals: Used as a precursor for synthesizing steroid hormones like progesterone and cortisone .
  • Food Industry: Acts as a food additive to enhance phytosterol content in products aimed at lowering low-density lipoprotein cholesterol levels .
  • Cosmetics: Incorporated into formulations due to its skin health benefits.
  • Agriculture: Investigated for its role in plant stress responses and potential applications in enhancing crop resilience .

Research on stigmasterol's interactions highlights its capacity to modulate various biological pathways. For instance, it has been shown to enhance the efficacy of certain chemotherapeutic agents by downregulating anti-apoptotic proteins in cancer cells . Additionally, stigmasterol interacts with cellular membranes to influence permeability and signaling processes related to stress responses in plants .

Stigmasterol shares structural similarities with other phytosterols but possesses unique characteristics that differentiate it. Here are some comparable compounds:

CompoundStructural FeaturesUnique Aspects
β-SitosterolSimilar structure but lacks trans double bondMore common in plant oils; less potent anti-cancer activity
CampesterolContains a methyl group at C24Less effective in lowering cholesterol levels compared to stigmasterol
StigmastanolSaturated form of stigmasterolLacks double bond at C22; different biological activities

Stigmasterol's unique trans double bond at the C22 position enhances its biological activity compared to these similar compounds. This feature contributes to its effectiveness in various therapeutic applications and its role in plant stress responses .

Mevalonate Pathway in Phytosterol Production

The mevalonate pathway represents the fundamental biosynthetic route for stigmasterol production in plants, serving as the primary metabolic framework for all phytosterol synthesis [1] [6]. This pathway begins with acetyl-coenzyme A as the initial substrate and proceeds through a series of highly regulated enzymatic transformations that ultimately generate the essential building blocks for sterol biosynthesis [6] [17].

The mevalonate pathway initiates with the condensation of two acetyl-coenzyme A molecules to form acetoacetyl-coenzyme A, followed by a second condensation reaction that produces 3-hydroxy-3-methylglutaryl-coenzyme A [6] [17]. The rate-limiting step of the entire pathway involves the reduction of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate by 3-hydroxy-3-methylglutaryl-coenzyme A reductase, utilizing nicotinamide adenine dinucleotide phosphate as the reducing agent [17] [20]. This enzymatic conversion represents the primary control point for regulating phytosterol biosynthesis and is subject to complex feedback inhibition mechanisms [14] [20].

Following mevalonate formation, the pathway proceeds through the lower mevalonate sequence, where mevalonate undergoes sequential phosphorylation reactions [6] [16]. Mevalonate is first phosphorylated at the 5-hydroxyl position to form mevalonate-5-phosphate, followed by a second phosphorylation to yield mevalonate-5-pyrophosphate [6] [17]. The subsequent decarboxylation of mevalonate-5-pyrophosphate generates isopentenyl pyrophosphate, the fundamental five-carbon building block for all isoprenoid compounds [16] [17].

The conversion of isopentenyl pyrophosphate to its isomer dimethylallyl pyrophosphate occurs through the action of isopentenyl pyrophosphate isomerase [16] [17]. These two isoprenoid precursors serve as the essential substrates for the formation of larger terpenoid structures, including the farnesyl pyrophosphate and geranylgeranyl pyrophosphate intermediates that ultimately lead to squalene synthesis [17] [20].

Squalene formation represents a critical junction in the mevalonate pathway, as this triterpene serves as the direct precursor to all plant sterols [3] [18]. The cyclization of 2,3-oxidosqualene, derived from squalene through squalene epoxidase activity, marks the transition from linear isoprenoid precursors to the tetracyclic sterol backbone [18] [21]. In plants, this cyclization reaction predominantly produces cycloartenol through the action of cycloartenol synthase, distinguishing plant sterol biosynthesis from the lanosterol-dependent pathways found in fungi and animals [18] [21].

EnzymeEC NumberFunctionSubcellular Location
3-Hydroxy-3-Methylglutaryl-Coenzyme A Reductase1.1.1.34Converts 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate (rate-limiting step)Endoplasmic Reticulum
Squalene Epoxidase1.14.14.17Oxidizes squalene to 2,3-oxidosqualeneEndoplasmic Reticulum
Cycloartenol Synthase5.4.99.8Cyclizes 2,3-oxidosqualene to cycloartenolEndoplasmic Reticulum

Recent research has revealed the existence of dual biosynthetic pathways to phytosterols in higher plants, with both cycloartenol and lanosterol serving as potential starting points for sterol biosynthesis [18] [21]. While the cycloartenol pathway remains the predominant route, accounting for approximately 98.5% of total phytosterol production, the lanosterol pathway contributes a minor but significant fraction to overall sterol biosynthesis [18] [23]. This dual pathway system provides plants with increased flexibility in sterol production and may contribute to the complex regulation of membrane composition under varying environmental conditions [18] [23].

The regulation of the mevalonate pathway involves multiple levels of control, including transcriptional regulation of key enzymes, post-translational modifications, and feedback inhibition by end products [14] [24]. 3-Hydroxy-3-methylglutaryl-coenzyme A reductase activity is particularly subject to regulation through phosphorylation by sucrose non-fermenting 1-related protein kinase 1, which inactivates the enzyme and reduces flux through the pathway [14]. This regulatory mechanism allows plants to modulate sterol biosynthesis in response to cellular energy status and metabolic demands [14].

Role of C22-Sterol Desaturase (CYP710A) in Stigmasterol Synthesis

The cytochrome P450 enzyme family CYP710A represents the key catalytic component responsible for the final step in stigmasterol biosynthesis, converting β-sitosterol to stigmasterol through the introduction of a double bond at the C22 position in the sterol side chain [1] [4]. This enzymatic transformation represents the defining chemical modification that distinguishes stigmasterol from its saturated precursor β-sitosterol, fundamentally altering the physical and biological properties of the resulting sterol molecule [1] [4].

The CYP710A enzyme family exhibits remarkable substrate specificity and catalytic efficiency in performing C22-desaturation reactions [4] [22]. Recombinant expression studies of CYP710A1 from Arabidopsis thaliana have demonstrated precise kinetic parameters, with a Michaelis constant of 1.0 micromolar and a catalytic constant of 0.53 per minute for β-sitosterol conversion to stigmasterol [4]. Similarly, the tomato CYP710A11 enzyme exhibits comparable activity with a Michaelis constant of 3.7 micromolar and a significantly higher catalytic constant of 10 per minute, indicating substantial variation in catalytic efficiency among different plant species [4] [22].

The CYP710A2 isoform from Arabidopsis thaliana demonstrates broader substrate specificity, capable of producing both brassicasterol from 24-epi-campesterol and stigmasterol from β-sitosterol [4] [22]. This dual functionality suggests that individual CYP710A enzymes may contribute to the biosynthesis of multiple Δ22-unsaturated sterols, expanding the chemical diversity of plant sterol profiles [4]. The relative activities of CYP710A2 for brassicasterol production compared to stigmasterol production demonstrate substrate-dependent variations in catalytic efficiency [4].

EnzymeSourceSubstrateProductKm (μM)kcat (min⁻¹)
CYP710A1Arabidopsis thalianaβ-sitosterolStigmasterol1.00.53
CYP710A11Lycopersicon esculentumβ-sitosterolStigmasterol3.710
CYP710A2Arabidopsis thalianaβ-sitosterolStigmasterolNot determinedNot determined
CYP710A2Arabidopsis thaliana24-epi-campesterolBrassicasterolNot determinedNot determined

Transgenic plant studies have provided compelling evidence for the in vivo function of CYP710A enzymes in stigmasterol biosynthesis [4] [22]. Arabidopsis thaliana lines overexpressing CYP710A1 demonstrate 6- to 32-fold increases in stigmasterol content, directly confirming the role of this enzyme in enhancing stigmasterol production [4]. Conversely, T-DNA insertion mutants lacking functional CYP710A2 activity show complete elimination of brassicasterol production and significant reductions in stigmasterol accumulation, establishing the essential nature of these enzymes for Δ22-unsaturated sterol biosynthesis [4].

The tissue-specific expression patterns of CYP710A genes reveal sophisticated regulatory mechanisms controlling stigmasterol distribution throughout plant organs [4] [22]. Semiquantitative polymerase chain reaction analyses and promoter-β-glucuronidase fusion studies demonstrate strict tissue and organ-specific regulation for individual CYP710A genes, suggesting that different plant tissues may maintain distinct profiles of Δ22-unsaturated sterols [4] [22]. This spatial regulation of CYP710A expression likely contributes to the specialized membrane compositions required for optimal cellular function in different plant organs [4].

The evolutionary distribution of CYP710A genes across plant lineages indicates ancient origins and fundamental importance in plant sterol metabolism [8]. CYP710A genes are present in diverse plant species ranging from gymnosperms to monocotyledons and dicotyledons, with related CYP710B sequences found in lower photosynthetic eukaryotes including red algae and green algae [4] [8]. The conservation of key functional domains, including the amino-terminal hydrophobic membrane-anchoring region and the conserved cysteine residue involved in heme iron coordination, demonstrates the structural requirements for C22-desaturase activity [4].

The CYP710A enzyme family shows variable expansion patterns across different plant groups [8]. Monocotyledonous species typically exhibit greater CYP710A gene copy numbers compared to dicotyledonous plants, with some species containing up to four functional copies [8]. This expansion pattern may reflect the increased complexity of sterol metabolism in monocotyledonous plants or specialized requirements for membrane sterol composition in these lineages [8].

Plant GroupGene SubfamilyCopy Number RangeTissue Expression PatternStress Responsiveness
Angiosperms (Dicotyledons)CYP710A1-3Tissue-specific (leaves, roots)Pathogen-inducible
Angiosperms (Monocotyledons)CYP710A (expanded)2-4Tissue-specific (variable)Abiotic stress-responsive
GymnospermsCYP710A1-2Limited dataLimited data
Green AlgaeCYP710B1ConstitutiveNo data

Evolutionary Conservation of Sterol C24-Methyltransferase (SMT) Isoforms

The sterol C24-methyltransferase enzyme family represents a crucial evolutionary innovation that enabled the diversification of sterol biosynthesis across eukaryotic kingdoms, with distinct isoforms catalyzing the sequential methylation reactions that generate the characteristic side chain structures of plant sterols [5] [15]. The evolutionary history of SMT enzymes reveals a complex pattern of gene duplication, functional divergence, and lineage-specific adaptations that ultimately led to the sophisticated sterol biosynthetic pathways observed in modern plants [5] [10].

Phylogenomic analyses indicate that SMT1 and SMT2 lineages evolved repeatedly from a common ancestral gene, likely concurrent with the origin of the eukaryotic domain [5] [10]. This ancestral SMT enzyme possessed promiscuous catalytic properties, capable of performing both single and double methylation reactions with relatively broad substrate specificity [5]. The subsequent evolutionary divergence of this ancestral enzyme produced the specialized SMT1 and SMT2 isoforms that exhibit distinct catalytic functions and substrate preferences in contemporary organisms [5] [15].

The functional specialization of SMT isoforms reflects fundamental differences in their catalytic mechanisms and product specificities [5] [15]. SMT1 catalyzes the initial C24-methylation step by adding a single methyl group to cycloartenol, producing 24-methylenecycloartenol as the primary product [15] [26]. This first methylation reaction establishes the foundation for all subsequent sterol side chain modifications and represents a critical branch point in sterol biosynthesis [15] [23].

SMT2 and SMT3 enzymes perform the second methylation reaction, adding an additional methyl group to complete the ethyl side chain characteristic of stigmasterol and β-sitosterol [15] [23]. These enzymes exhibit preferential activity toward 24(28)-methylene lophenol as their substrate, reflecting their specialized role in the later stages of sterol biosynthesis [15] [23]. The redundancy between SMT2 and SMT3 in land plants suggests that gene duplication events provided evolutionary flexibility for fine-tuning sterol composition [15].

SMT IsoformCatalytic FunctionProduct SpecificityEvolutionary OriginSubstrate Preference
SMT1 (Green Algae)Single methylation (24β-methyl products)Δ25(27)-olefin pathwayAncient promiscuous SMTBroad C3-anchoring requirements
SMT1 (Land Plants)First C24-methylationΔ24(28)-pathwayDiverged from algal SMT2Cycloartenol-specific
SMT2 (Green Algae)Dual methylation (24β-ethyl products)Ergosterol-type (24β-ethyl)Ancient promiscuous SMTZymosterol preference
SMT2 (Land Plants)Second C24-methylationStigmasterol-type (24α-ethyl)Diverged from algal SMT224(28)-methylene lophenol
SMT3 (Land Plants)Second C24-methylation (redundant with SMT2)Stigmasterol-type (24α-ethyl)Gene duplication of land plant SMT224(28)-methylene lophenol

The evolutionary transition from algal to land plant SMT systems involved critical changes in reaction channeling that fundamentally altered the stereochemistry of sterol side chain construction [5] [10]. Green algae typically produce sterols with 24β-ethyl side chains through their bifunctional SMT2 enzymes, which catalyze both first and second methylation reactions via the Δ25(27)-olefin pathway [5]. In contrast, land plants evolved separate SMT1 and SMT2 enzymes that operate through the Δ24(28)-pathway to produce sterols with 24α-ethyl side chains, including stigmasterol [5] [10].

The mechanistic basis for this evolutionary transition involves changes in the stabilization of carbocationic intermediates during the methylation reactions [5]. The timing of hydride migration following methyl attack of the Δ24-bond determines whether products form through the Δ25(27)-olefin route characteristic of algae or the Δ24(28)-route typical of land plants [5]. Site-directed mutagenesis studies of key aromatic residues in the SMT active site demonstrate that even single amino acid changes can alter product ratios and reaction channeling, highlighting the evolutionary plasticity of these enzymes [5].

The substrate specificity differences between SMT isoforms reflect evolutionary adaptations to distinct cellular environments and metabolic requirements [5] [15]. Land plant SMT1 exhibits preferential binding for cycloartenol, consistent with its role in the initial stages of plant sterol biosynthesis [15] [26]. The apparent Michaelis constant of 42 micromolar for cycloartenol conversion to 24-methylenecycloartenol demonstrates the high affinity of SMT1 for its physiological substrate [26].

The evolutionary conservation of SMT enzymes extends beyond plants to encompass diverse eukaryotic lineages, with notable absences in advanced animal groups [5] [10]. The loss of SMT activity in vertebrate lineages correlates with the evolutionary transition from phytosterol-based to cholesterol-based membrane systems [5]. This evolutionary pattern suggests that SMT enzyme function became dispensable as animals evolved alternative mechanisms for membrane sterol regulation [5].

Retrograde evolution of SMT activity appears to be lineage-specific and may result from regulatory changes in gene expression rather than complete gene loss [5]. The down-regulation or loss of SMT promoter activity could explain the variable sterol profiles observed across different eukaryotic groups [5]. Red algae, for example, typically synthesize cholesterol as their dominant sterol despite possessing SMT1 homologs, suggesting regulatory rather than enzymatic limitations on sterol methylation [5].

Stress-Induced Modulation of Stigmasterol Biosynthesis

Environmental stress conditions profoundly influence stigmasterol biosynthesis in plants, with multiple abiotic and biotic stress factors triggering specific regulatory responses that modulate both the expression of biosynthetic enzymes and the accumulation of stigmasterol in plant tissues [1] [11] [13]. These stress-induced changes in stigmasterol metabolism represent adaptive mechanisms that help plants maintain membrane integrity and cellular function under challenging environmental conditions [11] [13].

Cold stress represents one of the most extensively studied environmental factors affecting stigmasterol biosynthesis [11]. Exposure of Triticum aestivum to 4°C temperatures for periods ranging from 1 to 12 hours results in significant up-regulation of the TaCYP710A1 gene and corresponding increases in stigmasterol content [11]. This cold-induced enhancement of stigmasterol biosynthesis correlates with increased membrane permeability and represents a cellular mechanism for maintaining membrane fluidity under low-temperature conditions [11].

The response of Arabidopsis thaliana to prolonged cold exposure demonstrates the complex relationship between stigmasterol accumulation and membrane adaptation [11]. Plants exposed to 7°C temperatures for 30 days exhibit increased ratios of stigmasterol to β-sitosterol, suggesting preferential activation of C22-desaturase activity during cold acclimation [11]. Transgenic Arabidopsis thaliana lines overexpressing AtCYP710A1 show enhanced heat tolerance and reduced mortality when exposed to 45°C temperatures, indicating that stigmasterol biosynthetic capacity contributes to thermal stress resistance [11].

Salt stress conditions trigger distinct patterns of stigmasterol accumulation that vary among plant species and stress intensities [11]. Brassica oleracea plants exposed to 40-80 millimolar sodium chloride concentrations for 15 days demonstrate increased stigmasterol content while showing decreased β-sitosterol levels [11]. This reciprocal relationship between stigmasterol and β-sitosterol suggests active metabolic conversion rather than general upregulation of sterol biosynthesis [11].

Plant SpeciesStress TypeDurationStigmasterol ResponseAssociated Gene Expression
Triticum aestivumCold stress (4°C)1-12 hoursIncreased contentUp-regulated TaCYP710A1
Arabidopsis thalianaCold stress (7°C)30 daysIncreased stigmasterol/sitosterol ratioIncreased membrane permeability
Brassica oleraceaSalt stress (40-80 mM NaCl)15 daysIncreased stigmasterol contentEnhanced membrane adaptation
Vitis viniferaUV-B radiation16 hoursIncreased stigmasterol contentNo specific data
Oryza sativaDrought stress3-12 daysUp-regulated levelsDecreased HMGR activity

Ultraviolet-B radiation exposure stimulates stigmasterol accumulation in several plant species, with Vitis vinifera showing increased stigmasterol and β-sitosterol content following 16 hours of UV-B treatment at 8.25 microwatts per square centimeter [11]. The magnitude of this response correlates with radiation intensity, as higher UV-B doses produce more pronounced increases in sterol content [11]. This UV-induced sterol accumulation likely contributes to membrane stabilization and protection against radiation-induced oxidative damage [11].

Drought stress conditions produce complex effects on stigmasterol biosynthesis that involve both transcriptional and post-transcriptional regulatory mechanisms [11]. Oryza sativa plants subjected to water deprivation for 3 to 12 days exhibit up-regulated stigmasterol levels accompanied by decreased 3-hydroxy-3-methylglutaryl-coenzyme A reductase activity [11]. This apparent paradox suggests that drought stress may preferentially channel existing sterol precursors toward stigmasterol production rather than increasing overall sterol biosynthetic flux [11].

Pathogen attack represents a particularly well-characterized biotic stress that influences stigmasterol metabolism through distinct molecular mechanisms [13]. Arabidopsis thaliana leaves infected with Pseudomonas syringae show rapid accumulation of stigmasterol within hours of inoculation [13]. This pathogen-induced stigmasterol formation occurs through perception of pathogen-associated molecular patterns such as flagellin and lipopolysaccharides, indicating activation of innate immune signaling pathways [13].

The functional significance of pathogen-induced stigmasterol accumulation reveals complex relationships between sterol metabolism and plant defense responses [13]. Paradoxically, cyp710A1 mutant lines impaired in stigmasterol biosynthesis demonstrate enhanced resistance to both avirulent and virulent Pseudomonas syringae strains compared to wild-type plants [13]. Exogenous application of stigmasterol to these mutant plants attenuates their resistance phenotype, suggesting that stigmasterol accumulation may actually promote pathogen susceptibility rather than resistance [13].

The molecular mechanisms underlying stress-induced modulation of stigmasterol biosynthesis involve multiple signaling pathways and regulatory networks [13]. Pathogen-induced stigmasterol formation occurs independently of salicylic acid, jasmonic acid, and ethylene defense pathways, indicating novel regulatory mechanisms specific to sterol metabolism [13]. The involvement of reactive oxygen species in triggering stigmasterol accumulation suggests connections between oxidative stress responses and sterol biosynthetic regulation [13].

Membrane incorporation studies demonstrate that stress-induced stigmasterol accumulates in cellular membranes rather than remaining in cytoplasmic pools [13]. Isolated microsomal and plasma membrane preparations from pathogen-infected leaves exhibit similar increases in stigmasterol to β-sitosterol ratios as observed in whole-leaf extracts [13]. This membrane localization confirms that stress-induced stigmasterol production directly affects membrane composition and potentially membrane-associated cellular processes [13].

Major Oilseed Sources

Soybean stands as one of the most significant commercial sources of stigmasterol, with oil containing substantial concentrations of this phytosterol. Research demonstrates that soybean oil contains approximately 577 milligrams per kilogram of stigmasterol [3], while the plant tissues themselves exhibit varying concentrations. In soybean roots, stigmasterol comprises 62.4% of free sterols and 56.5% of total sterols [4], representing one of the highest concentrations observed among cultivated crops.

Rapeseed serves as another primary source, containing approximately 12.3 milligrams of stigmasterol per serving in oil form [5]. The plant demonstrates consistent stigmasterol production across different cultivars, making it a reliable commercial source for industrial applications [6]. Rapeseed oil ranks among the best natural sources of stigmasterol for dietary consumption and commercial extraction [1] [2].

Medicinal Herb Sources

Numerous medicinal herbs contain substantial amounts of stigmasterol, contributing to their therapeutic properties. Ophiopogon japonicus, known as Mai men dong in Chinese traditional medicine, represents a significant source where stigmasterol serves as the main ingredient [2]. Similarly, Mirabilis jalapa contains notable concentrations of this phytosterol [1].

Research has identified stigmasterol as the major component in several important medicinal plants. Annona muricata leaf extracts contain stigmasterol as the primary active compound [2], while Aegle marmelos from India demonstrates similar concentrations [2]. Plectranthus scutellarioides varieties from Indonesia, commonly called iler or miana, also exhibit high stigmasterol content [2].

Centella asiatica, an important medicinal plant, shows regional variation in stigmasterol content. Plants collected from Panvel, India, contained 0.0582% stigmasterol by dry weight, representing the highest concentration among different collection sites across India [7]. Standard leaf preparations contain approximately 0.023 ± 0.70 micrograms per milligram dry mass [7].

Quantitative Distribution Data

Plant SpeciesPlant Part/TissueStigmasterol ConcentrationUnitReference
Glycine max (Soybean)Roots (Free sterols)62.4% of total sterolsCabianca et al. 2021 [4]
Glycine max (Soybean)Roots (Total sterols)56.5% of total sterolsCabianca et al. 2021 [4]
Centella asiaticaLeaves0.023 ± 0.70μg/mg dry weightChowdhary et al. 2022 [7]
Centella asiaticaLeaves (Panvel, India)0.0582% dry weightChowdhary et al. 2022 [7]
Viola odorataRoots4.5mg/100gJaber & Jasim 2014
Viola odorataLeaves2.0mg/100gJaber & Jasim 2014
Viola odorataFlowers7.3mg/100gJaber & Jasim 2014
Viola odorataSeeds2.4mg/100gJaber & Jasim 2014

Additional medicinal plants with documented stigmasterol content include Acacia nilotica subspecies indica leaves from India [2], Neocarya macrophylla stem bark extracts from Nigeria [2], and Cassia sieberiana leaf extracts [2]. These sources demonstrate the global distribution of stigmasterol-containing medicinal plants across diverse geographical regions and plant families.

Extremophilic Organisms: Mosses and Lichens

Moss Sterol Profiles

Mosses, particularly the model species Physcomitrium patens (formerly Physcomitrella patens), exhibit unique sterol compositions that distinguish them from higher vascular plants. In these bryophytes, stigmasterol represents the predominant sterol, comprising 56-60% of total sterol content, while β-sitosterol accounts for only 8-12% [7] [8]. This represents a complete reversal of the typical sterol profile observed in higher plants, where β-sitosterol dominates and stigmasterol remains a minor component.

The high stigmasterol content in mosses appears to correlate with their exceptional stress tolerance capabilities. Bryophytes occupy environments with unfavorable climatic conditions, including arid steppes, arctic regions, subarctic latitudes, and Antarctic environments [7]. Their ancestors diverged approximately 500 million years ago during the transition from aquatic to terrestrial environments, developing effective mechanisms to tolerate dehydration, high temperatures, and low nutrient availability [7].

Research indicates that mosses function as extremophile plants, thriving in conditions that would prove lethal to other organisms [7]. The elevated stigmasterol content may contribute significantly to their extraordinary stress tolerance, although the precise biological mechanisms remain under investigation.

Lichen Sterol Composition

Lichens, representing another group of extremophile organisms, demonstrate variable stigmasterol content across different species. While stigmasterol remains rare in many lichen species, several forms have been identified in specific taxa including Lobaria pulmonaria, Usnea articulata, Cladonia furcata, Collema cf. policarpon, and Umbilicaria cylindrica [7].

These organisms represent synergetic relationships between fungi and photosynthetic partners, enabling survival in extreme environmental conditions [9]. The presence of stigmasterol in certain lichen species suggests potential adaptive significance for stress tolerance, consistent with patterns observed in other extremophile organisms.

Algal Sources

Among unicellular algae, Coccomyxa subellipsoidea represents a notable stigmasterol-containing species. This highly stress-tolerant alga can survive at extreme, near-polar temperatures, and the presence of stigmasterol in its sterol pool may contribute to its exceptional cold tolerance [7]. Similarly, the marine microalgae Navicula incerta contains stigmasterol as a major component [2].

Organism TypeSpeciesStigmasterol ContentEnvironmental ConditionNotes
Moss (Bryophyte)Physcomitrium patens56-60%Laboratory cultureβ-sitosterol comprises 8-12%
Moss (Bryophyte)Bryophytes (General)Often predominant sterolHarsh environmentsArctic, subarctic, Antarctic
Lichen speciesLobaria pulmonariaPresent (various forms)Extreme environmentsExtremophile organism
Lichen speciesUsnea articulataPresent (various forms)Extreme environmentsExtremophile organism
Unicellular AlgaCoccomyxa subellipsoideaPresentNear-polar temperaturesHighly stress-tolerant

Concentration Variability Across Plant Tissues and Developmental Stages

Tissue-Specific Distribution

Stigmasterol concentration exhibits significant variation across different plant tissues, reflecting tissue-specific metabolic requirements and developmental programs. Research demonstrates that root tissues generally contain higher stigmasterol concentrations compared to aerial plant parts in many species [10] [11].

In maize seedlings, stigmasterol concentration proves higher in roots than in shoots [12] [10]. Similarly, Nicotiana benthamiana seedlings display striking organ-specific differences, with elevated stigmasterol content in roots compared to leaves [10]. This pattern suggests that root tissues may require higher stigmasterol levels for optimal membrane function under soil conditions.

Tomato plants demonstrate tissue-specific stigmasterol distribution patterns that change during development. Root systems of both Solanum lycopersicum cultivar Moneymaker and cultivar Oskar contain substantial stigmasterol percentages, with free sterol concentrations of 86.7% and 84.7% respectively [4]. These concentrations represent some of the highest recorded stigmasterol levels in vegetative tissues.

Conversely, Pisum sativum exhibits an opposite pattern, with elevated stigmasterol concentrations in leaves but lower levels in seeds [10]. This species-specific variation indicates that stigmasterol distribution patterns reflect evolutionary adaptations to particular environmental conditions and metabolic requirements.

Developmental Stage Regulation

Stigmasterol concentrations change dynamically throughout plant development, reflecting the temporal regulation of sterol biosynthesis. During tobacco seed germination, stigmasterol levels increase two-fold, suggesting enhanced membrane requirements during early seedling establishment [10].

In mung bean (Vigna radiata) seedlings, younger hypocotyl sections contain higher stigmasterol concentrations compared to β-sitosterol [10]. This age-related distribution pattern indicates that actively growing tissues preferentially accumulate stigmasterol for membrane function and cellular expansion.

Tomato fruit development provides another example of developmental regulation, with stigmasterol content increasing during fruit ripening. This increase correlates with elevated CYP710A11 gene expression, the enzyme responsible for stigmasterol biosynthesis from β-sitosterol [10].

Seed and Reproductive Tissue Variation

Seeds demonstrate variable stigmasterol content depending on species and developmental stage. Research analyzing different cotton seed developmental stages using gas chromatography-mass spectrometry reveals changing phytosterol profiles throughout seed maturation [13].

In Viola odorata, flowers contain the highest stigmasterol concentration at 7.3 milligrams per 100 grams, while seeds contain 2.4 milligrams per 100 grams [14]. This pattern suggests that reproductive tissues may require elevated stigmasterol levels during anthesis and pollination processes.

Gloriosa superba and Urginea indica demonstrate tissue-specific patterns where flowers and leaves respectively contain maximum total sterol concentrations, including both β-sitosterol and stigmasterol components [15].

Environmental and Stress-Induced Variation

Plant stigmasterol concentrations respond dynamically to environmental conditions and stress factors. Pathogen infection significantly alters sterol profiles, with Arabidopsis thaliana demonstrating increased stigmasterol accumulation following Pseudomonas syringae inoculation [16].

The research indicates that stigmasterol formation responds to pathogen-associated molecular patterns such as flagellin and reactive oxygen species production [16]. This stress-induced accumulation suggests that stigmasterol functions as part of plant defense mechanisms, potentially through membrane stabilization or signaling pathway modulation.

Physical Description

Solid

XLogP3

8.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

412.370516150 g/mol

Monoisotopic Mass

412.370516150 g/mol

Heavy Atom Count

30

LogP

log Kow = 9.43 (est)

Melting Point

170 °C

UNII

99WUK5D0Y8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPL/ ... The primary aim of this study was to determine the efficacy of a low-fat spread enriched with plant sterols in reducing total and low density lipoprotein-cholesterol (LDL-C) concentrations in primary hypercholesterolemia. The secondary objective was to evaluate whether patients receiving a lipid-lowering drug (fibrate) might differ in their response to plant sterols. The study was a randomized, double-blind, placebo-controlled two-period cross-over trial with two treatments and three periods. Both treatment periods lasted 2 months, with a washout period (2 months) between them. Spread enriched with plant sterols was compared to non-enriched control spread. Fortified fat spread provided 1.6 g/day of plant sterols derived from edible vegetable oils and fatty acids from sunflower seed oil. The plant sterol content consisted of sitosterol esters (50%), campesterol esters (25%), stigmasterol esters (20%) and 10% of other esters. Data in 53 hypercholesterolemic patients (31 females and 22 males) who completed the study were as follows: patients were 58+/-12 years of age with mean body mass index 23.5+/-2.8 kg/m2 (mean+/-SD). No adverse side-effects of the diet were reported. Plasma total cholesterol and LDL-C concentrations were significantly reduced by 6.4% and 8.8%, respectively, after using the spread enriched in plant sterols, as compared to controls (0.0% and 1.3%, respectively). No effect on high density lipoprotein-cholesterol (HDL-C) and lipoprotein(a) concentrations was detected. When subjects were divided in two subgroups according to fibrate treatment, supplementation with phytosterols decreased plasma cholesterol and LDL-C by 8.5% and 11.1%, respectively in the subgroup of patients treated with fibrates... /It was concluded/ that phytosterol-enriched spread is a useful adjunctive therapy for hypercholesterolemic patients.
/EXPL/ The commonly consumed plant sterols are sitosterol, stigmasterol and campesterol which are predominantly supplied by vegetable oils. ... The nutritional interest derives from the fact that the sterols have a similar structure to cholesterol, and have the capacity to lower plasma cholesterol and LDL cholesterol. Since the morbidity and mortality from cardiovascular disease have been dramatically reduced using cholesterol-lowering drugs (statins), the interest in plant sterols lies in their potential to act as a natural preventive dietary product.
/EXPL/ A study was conducted in 12 healthy males and 12 healthy females (mean age 36 years, mean body mass index 24 kg/m2), to determine the effect of a margarine enriched with phytosterol esters on fecal short-chain fatty acids (SCFAs) and fecal bacterial enzyme activities, viable fecal microflora count, female sex hormones and serum cholesterol concentrations. The study design was a two-period, parallel dosing, randomized, placebo-controlled dietary study. Under controlled dietary conditions, participants consumed 40 g of the control margarine for 21 and 28 consecutive days for males and females, respectively. This was followed immediately by the second part of the study where subjects were equally and randomly allocated to consume daily 40 g of either the control or the test margarine, containing 8.6 g vegetable oil phytosterols (a mixture of beta-sitosterol, campesterol and stigmasterol), also for 21 or 28 days. All females were shown to have a regular menstrual cycle and were on an established method of contraception not involving oral contraceptives. When compared with the control group values, the test group showed a significant reduction in serum total and LDL cholesterol concentrations of 18 and 23% (P < 0.001; P < 0.001) respectively, in fecal lactic acid concentration (P = 0.039) and in serum progesterone levels (P = 0.021). There were no other significant treatment effects. Within each group a number of significant changes occurred compared to baseline. In the test group, fecal lactic acid concentration and the ratio of acetic acid:total SCFA; and the ratio of butyric acid:total SCFA, in the control group were both significantly reduced (P = 0.016). Compared to baseline, azo-reductase activity was significantly reduced in the control group (P = 0.047). Total fecal aerobes (P = 0.028), lactobacilli (P = 0.003) and staphylococci (P = 0.025) content was also significantly reduced in the control group, while in the test group only lactobacilli content was reduced (P = 0.019). Of the significant findings reported in this study, none was considered to be of biological importance except the beneficial reduction in serum total and LDL-cholesterol concentrations...

Pharmacology

Stigmasterol is a steroid derivative characterized by the hydroxyl group in position C-3 of the steroid skeleton, and unsaturated bonds in position 5-6 of the B ring, and position 22-23 in the alkyl substituent. Stigmasterol is found in the fats and oils of soybean, calabar bean and rape seed, as well as several other vegetables, legumes, nuts, seeds, and unpasteurized milk.

Vapor Pressure

1.62X10-10 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

83-48-7

Absorption Distribution and Excretion

... Metabolism of plant sterols and squalene administered intravenously in the form of lipid emulsion mimicking chylomicrons (CM) /was studied/. The CM-like lipid emulsion was prepared by dissolving squalene in commercially available Intralipid. The emulsion was given as an intravenous bolus injection of 30 mL containing 6.3 mg of cholesterol, 1.9 mg of campesterol, 5.7 mg of sitosterol, 1.6 mg of stigmasterol, 18.1 mg of squalene, and 6 g of triglycerides in six healthy volunteers. Blood samples were drawn from the opposite arm before and serially 2.5 -180 min after the injections. The decay of CM squalene, plant sterols, and triglycerides was monoexponential. The half-life of CM squalene was 74 +/- 8 min, that of campesterol was 37 +/- 5 min (P < 0.01 from squalene), and those of sitosterol, stigmasterol, and triglycerides were 17 +/- 2, 15 +/- 1, and 17 +/- 2 min, respectively (P < 0.01 from squalene and campesterol). The CM squalene concentration still exceeded the baseline level 180 min after injection (P = 0.02), whereas plant sterols and triglycerides returned to the baseline level between 45 and 120 min after injection. The half-lives of squalene and campesterol were positively correlated with their fasting CM concentrations. In addition, VLDL squalene, campesterol, and triglyceride concentrations, VLDL, LDL, and HDL sitosterol concentrations, as well as VLDL and LDL stigmasterol concentrations were increased significantly...
Rats were dosed by oral gavage with 14C-labelled samples of cholesterol, beta-sitosterol or beta-sitostanol or (3)H-labelled samples of beta-sitostanol, campesterol, campestanol or stigmasterol dissolved in sunflower seed oil. Urine and feces were collected for up to 96 hours after dosing. ... Animals were sacrificed and either prepared for whole body autoradiography or tissues and carcass remains were assayed for 14C or (3)H. The overall absorption of phytosterols was low as judged by tissue and carcass levels of radioactivity. Elimination from the body was mainly in the feces and was initially very rapid, but traces of material were still being excreted at 4 days after dosing. While total absorption of the phytosterols could not be fully quantified without biliary excretion data, it was clear that cholesterol was absorbed to the greatest extent (27% of the dose in females at 24 hours). Campesterol (13%) was absorbed more than beta-sitosterol and stigmasterol (both 4%) which were absorbed more than beta-sitostanol and campestanol (1-2%). The absorption of phytosterols was slightly greater in females than males. For each test material, the overall pattern of tissue distribution of radioactivity was similar, with the adrenal glands, ovaries and intestinal epithelia showing the highest levels and the longest retention of radioactivity.
Intestinal absorption of cholesterol, campesterol, campestanol, stigmasterol and sitosterol were measured in 10 healthy subjects by an intestinal perfusion technique over a 50 cm segment of the upper jejunum using sitostanol as non-absorbable marker. Cholesterol absorption was highest and averaged 33%., whereas the absorption rate of sitosterol averaged 4.2% and of stigmasterol 4.8%....
To study the effects of dietary stigmasterol on sterol and bile acids metabolism, Wistar rats were fed diets containing various amounts of stigmasterol. Feeding high stigmasterol doses (11, 26 or 52 mg/day) led to increased cholesterol, coprostanol and bile acid output. These effects were dose-dependent, and likely to be related to the inhibitory effect of plant sterols on cholesterol absorption. Moreover, it accounts for the beneficial effect of the stigmasterol on cholesterol lowering.
Tobacco sterols (cholesterol, beta-sitosterol, campesterol, and stigmasterol) are present in tobacco smoke and appear in plasma of mammals exposed to cigarette smoke. Because tobacco sterols may be important in the pathogenesis of smoking-induced lung and vascular diseases, ... the pattern of deposition of cigarette sterols in the lungs and appearance of cigarette sterols in plasma and body organs of rats /were studied/. After exposure to twenty 5 mL "puffs" of smoke from tobacco labeled with [4-14C]cholesterol or beta-[4-14C]sitosterol, rats were killed just after exposure (day 0) and on days 2, 5, 8, 11, 15, and 30, and the lungs and selected body organs analyzed for activity. ... Cigarette sterols /were/ associated with particulates in cigarette smoke, deposited mostly in distal airspaces and parenchyma of the lungs, and appear in plasma and several body organs for more than 30 days after this single exposure to cigarette smoke. Bronchoalveolar lavage fluid contained relatively small amounts of radiolabel for only the first few days, suggesting that most of the sterols were rapidly incorporated in lung parenchyma...

Metabolism Metabolites

Metabolism of phytosterols was investigated using rat feces and liver microsomes. Feces were collected after phytosterols (a well characterized mixture of beta-sitosterol 40%, campesterol 30% and dihydrobrasicasterol) were administered orally (0.5 g/kg) to rats. Metabolites of phytosterols were identified using GC/MS. Three peaks were eluted at 12.47, 12.65, 12.87 min and had characteristic molecular ions m/z 428, 430, 432, respectively. Three fecal metabolites were identified as androstadienedione, androstenedione, and androstanedione. No metabolites could be detected in the rat liver microsomal reaction mixture. The results suggest that the metabolites of phytosterols in rat feces are formed by oxidation at 3- position, saturation at 5- and 6- position, and 17- side chain cleavage in the rat large intestine.
Plant sterols are an essential component of the membranes of all eukaryotic organisms. They are either synthesized de novo or taken up from the environment. Their function appears to be to control membrane fluidity and permeability, although some plant sterols have a specific function in signal transduction. The phytosterols are products of the isoprenoid pathway. The dedicated pathway to sterol synthesis in photosynthetic plants occurs at the squalene stage through the activity of squalene synthetase. Although the activity of 3-hydroxymethyl-3-glutaryl coenzyme A (HGMR) is rate-limiting in the synthesis of cholesterol, this does not appear to be the case with the plant sterols. Up-regulation of HGMR appears to increase the biosynthesis of cycloartenol but not the delta5-sterols. A decline in sterol synthesis is associated with a suppression of squalene synthetase activity, which is probably a critical point in controlling carbon flow and end-product formation. The major post-squalene biosynthetic pathway is regulated by critical rate-limiting steps such as the methylation of cycloartenol into cycloeucalenol. Little is known about the factors controlling the biosynthesis of the end-point sterol esters or stanols.

Wikipedia

Stigmasterol
Ethyl_loflazepate

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Stigmasterols and C24-ethyl derivatives [ST0104]

Methods of Manufacturing

Usually isolated from the phytosterol mixture from soy or calabar beans

General Manufacturing Information

Stigmasterol occurs with beta-sitosterol at a concentration of 12-25% in the nonsaponifiable fraction of soybean oil. The sterols are extracted as a mixture, but their similarity makes the purification and isolation of stigmasterol extremely difficult.
A plant sterol

Analytic Laboratory Methods

Method: EPA-OW/OST 1698; Procedure: high resolution gas chromatography combined with high resolution mass spectrometry; Analyte: stigmasterol; Matrix: multi-media environmental samples; Detection Limit: 0.6 nanograms/L.

Dates

Last modified: 08-15-2023
1. Cabral CE, Klein MRST. Phytosterols in the Treatment of Hypercholesterolemia and Prevention of Cardiovascular Diseases. Arq Bras Cardiol. 2017 Nov;109(5):475-482. doi: 10.5935/abc.20170158. PMID: 29267628; PMCID: PMC5729784.

2. Ferrer A, Altabella T, Arró M, Boronat A. Emerging roles for conjugated sterols in plants. Prog Lipid Res. 2017 Jul;67:27-37. doi: 10.1016/j.plipres.2017.06.002. Epub 2017 Jun 27. PMID: 28666916.

3. Kangsamaksin T, Chaithongyot S, Wootthichairangsan C, Hanchaina R, Tangshewinsirikul C, Svasti J. Lupeol and stigmasterol suppress tumor angiogenesis and inhibit cholangiocarcinoma growth in mice via downregulation of tumor necrosis factor-α. PLoS One. 2017 Dec 12;12(12):e0189628. doi: 10.1371/journal.pone.0189628. PMID: 29232409; PMCID: PMC5726636.

4. Kametani T, Furuyama H. Synthesis of vitamin D3 and related compounds. Med Res Rev. 1987 Apr-Jun;7(2):147-71. doi: 10.1002/med.2610070202. PMID: 3033409.

5. Sundararaman P, Djerassi C. A convenient synthesis of progesterone from stigmasterol. J Org Chem. 1977 Oct 28;42(22):3633-4. doi: 10.1021/jo00442a044. PMID: 915584.

Explore Compound Types